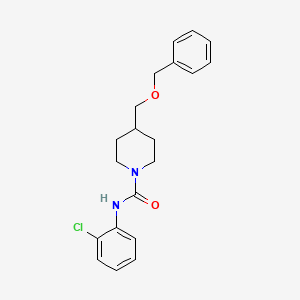
1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Discovery and Synthesis Analysis
The compound "1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid" has not been directly studied in the provided papers. However, related compounds have been synthesized and characterized, which can provide insights into potential synthetic routes and the chemical behavior of similar structures. For instance, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors was achieved through high-throughput screening using encoded library technology, indicating that similar high-throughput methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal and molecular structure of a 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was characterized by X-ray diffraction, FTIR, and NMR spectroscopy . This suggests that similar analytical techniques could be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions of similar compounds have been explored to some extent. The paper on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate describes a condensation reaction as a key step in the synthesis, which could be relevant when considering the chemical reactions that "this compound" might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been analyzed, providing a basis for understanding the properties of "this compound". For example, the crystal system, space group, and unit cell parameters of the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were determined, and the compound was found to exhibit moderate anthelmintic activity . Similarly, the piperidine-3-carboxylic acid complex was studied for its crystal packing and hydrogen bonding interactions . These studies suggest that "this compound" may also form specific intermolecular interactions and possess biological activity.
科学的研究の応用
Hydrogen Bonding and Crystal Structures
Research into hydrogen bonding and crystal structures of proton-transfer compounds, including those related to piperidine derivatives, highlights the importance of these interactions in forming diverse solid-state architectures. Studies have detailed the hydrogen bonding patterns and structural configurations of various compounds, illustrating the versatility of piperidine and its derivatives in forming stable, complex structures with potential applications in materials science and molecular engineering (Smith & Wermuth, 2010).
Synthesis and Biochemical Studies
The synthesis and structural elucidation of compounds related to piperidine derivatives, including their conformations and interactions with biological targets, have been extensively studied. These efforts aim to understand the chemical and physical properties that contribute to their biological activities. For instance, the study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides offers insights into the conformational preferences of these compounds, which could be relevant for designing molecules with specific biological functions (Burgos et al., 1992).
Antimicrobial and Anticancer Activities
Research on the synthesis and evaluation of piperidine derivatives for antimicrobial and anticancer activities demonstrates the potential therapeutic applications of these compounds. Various studies have synthesized novel derivatives and assessed their efficacy against different strains of bacteria, fungi, and cancer cell lines, highlighting the role of structural modifications in enhancing biological activity (Patel et al., 2011); (Rehman et al., 2018).
Safety and Hazards
The safety information for a similar compound, 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylic acid, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .
特性
IUPAC Name |
1-(3,4,5-triethoxybenzoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-4-24-15-10-14(11-16(25-5-2)17(15)26-6-3)18(21)20-9-7-8-13(12-20)19(22)23/h10-11,13H,4-9,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMGPYNSVIBDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)




![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)
![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)